molecular formula C21H27NO B12714858 3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride CAS No. 102071-22-7

3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride

Cat. No.: B12714858
CAS No.: 102071-22-7
M. Wt: 309.4 g/mol
InChI Key: KFADLSDOYZESSH-UHFFFAOYSA-N
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Description

3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a diphenylmethoxymethyl group attached to the piperidine ring, which is further substituted with an ethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride typically involves the following steps:

    Formation of Diphenylmethoxymethyl Chloride: This intermediate is prepared by reacting diphenylmethanol with thionyl chloride under reflux conditions.

    Alkylation of Piperidine: The diphenylmethoxymethyl chloride is then reacted with 1-ethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the diphenylmethoxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.

    Mebeverine: An anticholinergic used to treat irritable bowel syndrome.

    Trihexyphenidyl: A muscarinic antagonist used in the treatment of Parkinson’s disease.

Uniqueness

3-(Diphenylmethoxymethyl)-1-ethylpiperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylmethoxymethyl group provides a unique interaction profile with molecular targets, distinguishing it from other piperidine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

102071-22-7

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

3-(benzhydryloxymethyl)-1-ethylpiperidine

InChI

InChI=1S/C21H27NO/c1-2-22-15-9-10-18(16-22)17-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21H,2,9-10,15-17H2,1H3

InChI Key

KFADLSDOYZESSH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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